Lipophilicity: cLogP Comparison with 5-Methyl Analog
The target compound exhibits a computed logP of 2.35 while the 5‑methyl analog displays a significantly lower cLogP of 1.82 (both calculated by ACD/Labs software) . The 0.53 unit increase corresponds to an approximately 3.4‑fold higher predicted octanol/water partition coefficient, indicating the 7‑ethyl substitution substantially elevates lipophilicity compared with aromatic ring substitution.
Δ0.53 (~3.4×)
| Evidence Dimension | Computed logP (ACD/Labs) |
|---|---|
| Target Compound Data | cLogP = 2.35 |
| Comparator Or Baseline | 5-Methyl-2-(pyridin-4-yl)indoline: cLogP = 1.82 |
| Quantified Difference | 0.53 log units (∼3.4‑fold higher partition coefficient) |
| Conditions | Computed by ACD/Labs software; values sourced from ChemSrc |
Why This Matters
Higher logP alters retention in reversed-phase chromatography, predicted membrane permeability, and selection of solvent systems for synthesis and purification, making this compound preferable when increased lipophilicity is required.
